molecular formula C15H12BrNO3 B12923234 Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate CAS No. 851777-28-1

Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B12923234
CAS No.: 851777-28-1
M. Wt: 334.16 g/mol
InChI Key: RCSHYRRMKKSKJF-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate is a complex organic compound that features a brominated pyridine ring attached to a dihydrobenzofuran core with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate typically involves a multi-step process:

  • Bromination of Pyridine: : The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

  • Formation of Dihydrobenzofuran Core: : The brominated pyridine is then reacted with a suitable phenol derivative to form the dihydrobenzofuran core. This step often involves a cyclization reaction facilitated by a base such as potassium carbonate (K₂CO₃) in a polar solvent like dimethylformamide (DMF).

  • Esterification: : The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol (CH₃OH) and a strong acid catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran core. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the bromine atom or the ester group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : The bromine atom on the pyridine ring can be substituted with various nucleophiles. This can be achieved using reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSR).

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in ether, NaBH₄ in methanol.

    Substitution: NaOCH₃ in methanol, KSR in DMF.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its brominated pyridine ring allows for further functionalization, making it valuable in the synthesis of heterocyclic compounds.

Biology

The compound’s structure suggests potential biological activity, particularly in the development of pharmaceuticals. It could be explored for its ability to interact with biological targets such as enzymes or receptors, potentially leading to the discovery of new drugs.

Medicine

In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its unique structure may offer advantages in terms of bioavailability, metabolic stability, and target specificity.

Industry

In the material science industry, this compound could be used in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the ester group could play crucial roles in binding interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-chloropyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate
  • Methyl 2-(6-fluoropyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate
  • Methyl 2-(6-iodopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate

Uniqueness

Compared to its analogs, Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate may exhibit unique reactivity due to the presence of the bromine atom, which is larger and more polarizable than chlorine or fluorine. This can influence the compound’s chemical behavior, making it more suitable for certain reactions or applications.

Biological Activity

Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate (CAS No. 851777-28-1) is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C15H12BrNO3
  • Molecular Weight : 334.16 g/mol
  • IUPAC Name : this compound

The structure integrates a dihydrobenzofuran moiety with a brominated pyridine, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor in several signaling pathways relevant to cancer and inflammatory diseases.

Potential Therapeutic Applications

  • Anticancer Activity : Similar compounds have shown promise as inhibitors of bromodomain and extraterminal domain (BET) proteins, which are implicated in cancer progression. The specific anticancer effects of this compound require further investigation but suggest potential therapeutic applications against various cancer types.
  • Antimicrobial Properties : There is a growing interest in the antimicrobial potential of benzofuran derivatives. Compounds with similar structures have demonstrated antibacterial and antifungal activities, indicating that this compound may also possess such properties.
  • Mechanisms of Action : The compound likely interacts with specific molecular targets, modulating their activity through binding affinities that can be quantitatively assessed using techniques such as surface plasmon resonance and isothermal titration calorimetry.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, a comparison with related compounds is useful:

Compound NameKey FeaturesBiological ActivityUnique Aspects
This compoundBrominated pyridine fused with dihydrobenzofuranPotential BET inhibitorUnique bromine positioning
Dihydrobenzofuran DerivativesVarious substitutions on benzofuranCannabinoid receptor activityFocus on CB receptor selectivity
Brominated Phenyl CompoundsSimple phenolic structuresVaries widelyLess complex than dihydrobenzofurans

This table highlights how this compound stands out due to its specific structural attributes and potential therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of various derivatives related to this compound. For instance:

  • Synthesis and Evaluation : A study synthesized several derivatives of dihydrobenzofuran and evaluated their anticancer activities against different cell lines. Notably, some compounds exhibited significant growth inhibition in leukemia and breast cancer cell lines while maintaining low cytotoxicity towards normal cells .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at specific positions on the benzofuran ring can significantly enhance biological activity. For example, certain substitutions have led to improved inhibition of poly(ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms in cancer cells .

Properties

CAS No.

851777-28-1

Molecular Formula

C15H12BrNO3

Molecular Weight

334.16 g/mol

IUPAC Name

methyl 2-(6-bromopyridin-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylate

InChI

InChI=1S/C15H12BrNO3/c1-19-15(18)9-5-6-12-10(7-9)8-13(20-12)11-3-2-4-14(16)17-11/h2-7,13H,8H2,1H3

InChI Key

RCSHYRRMKKSKJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(C2)C3=NC(=CC=C3)Br

Origin of Product

United States

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